molecular formula C9H8Cl2N4O2S B12126586 3-{[(2,4-dichlorophenyl)methyl]sulfonyl}-1H-1,2,4-triazole-5-ylamine

3-{[(2,4-dichlorophenyl)methyl]sulfonyl}-1H-1,2,4-triazole-5-ylamine

Cat. No.: B12126586
M. Wt: 307.16 g/mol
InChI Key: HLGHEYMBZPZIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2,4-dichlorophenyl)methyl]sulfonyl}-1H-1,2,4-triazole-5-ylamine: is a chemical compound with a complex structure. Let’s break it down:

    Chemical Formula: CHClNOS

    IUPAC Name: Propiconazole

    Other Names: Tilt, Diclobutrazol, PP296, Vigil, Dichlobutrazol

Preparation Methods

Synthetic Routes:

Propiconazole can be synthesized through various routes, but one common method involves the reaction of 1,2,4-triazole with 2,4-dichlorobenzyl chloride. The resulting compound undergoes further transformations to yield propiconazole.

Industrial Production:

Industrial production typically involves large-scale synthesis using optimized conditions. Details of specific industrial methods are proprietary, but they follow similar principles to laboratory-scale synthesis.

Chemical Reactions Analysis

Propiconazole participates in several chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Propiconazole can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, sodium borohydride (NaBH) is commonly used for reduction.

Scientific Research Applications

Propiconazole finds applications in various fields:

    Agriculture: As a fungicide, it protects crops from fungal diseases.

    Medicine: Some studies explore its potential as an antifungal agent for human health.

    Chemical Research: Researchers investigate its reactivity and mechanisms.

Mechanism of Action

Propiconazole inhibits fungal sterol biosynthesis by targeting the enzyme lanosterol 14α-demethylase (CYP51). This disruption impairs ergosterol synthesis, a crucial component of fungal cell membranes.

Comparison with Similar Compounds

Propiconazole belongs to the triazole class of antifungals. Similar compounds include tebuconazole , epoxiconazole , and difenoconazole . Each has unique features and applications.

Properties

Molecular Formula

C9H8Cl2N4O2S

Molecular Weight

307.16 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8Cl2N4O2S/c10-6-2-1-5(7(11)3-6)4-18(16,17)9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15)

InChI Key

HLGHEYMBZPZIPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.